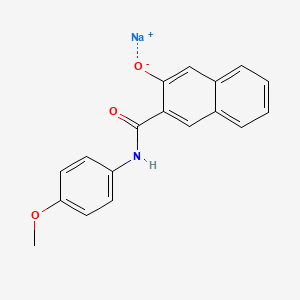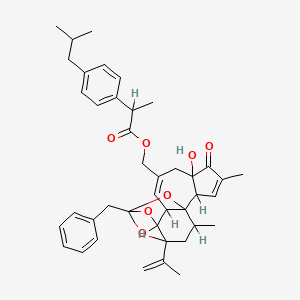
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) is a complex organic compound It is a derivative of daphnetoxin, a naturally occurring toxin found in plants of the Thymelaeaceae family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) involves multiple steps. The process typically starts with the extraction of daphnetoxin from natural sources, followed by chemical modifications to introduce the desired functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It often involves large-scale extraction from plant sources, followed by purification and chemical modification. Advanced techniques such as chromatography and spectroscopy are used to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
科学的研究の応用
Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of daphnetoxin and related toxins found in the Thymelaeaceae family. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
What sets Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-, 20-(alpha-methyl-4-(2-methylpropyl)benzeneacetate) apart is its unique combination of functional groups and its potential applications in various scientific fields. Its complex structure and diverse reactivity make it a valuable compound for research and development.
特性
CAS番号 |
71381-97-0 |
|---|---|
分子式 |
C41H48O7 |
分子量 |
652.8 g/mol |
IUPAC名 |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C41H48O7/c1-24(2)17-29-13-15-32(16-14-29)28(7)37(43)45-23-31-19-33-36-39(25(3)4)20-27(6)41(33,34-18-26(5)35(42)38(34,44)21-31)48-40(46-36,47-39)22-30-11-9-8-10-12-30/h8-16,18-19,24,27-28,33-34,36,44H,3,17,20-23H2,1-2,4-7H3 |
InChIキー |
ZQXOQQOPUNNGCN-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)C(C)C6=CC=C(C=C6)CC(C)C)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
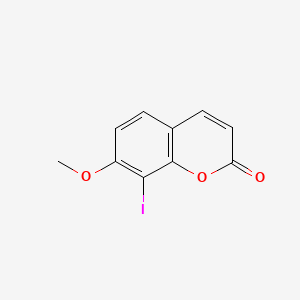
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)

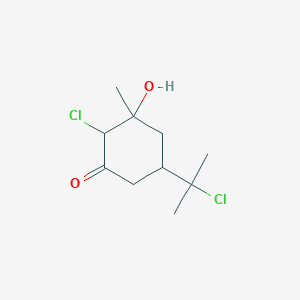

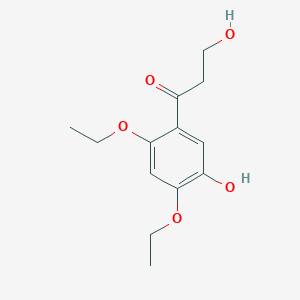
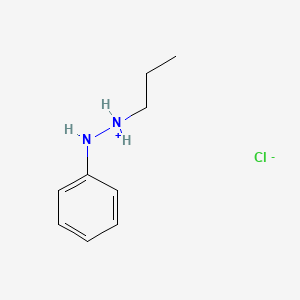


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)


